Home > Products > Screening Compounds P15545 > 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine - 111375-42-9

3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-3349721
CAS Number: 111375-42-9
Molecular Formula: C8H10N4OS2
Molecular Weight: 242.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are characterized by their bicyclic structure containing both pyrazole and pyrimidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of phosphodiesterase enzymes, which play a crucial role in various physiological processes.

Source and Classification

This compound is classified under heterocyclic compounds and specifically falls within the category of substituted pyrazolo[3,4-d]pyrimidines. These compounds are often synthesized for their pharmacological properties, including anti-inflammatory and anticancer activities. The synthesis and applications of various pyrazolo[3,4-d]pyrimidines have been documented in several patents and scientific articles, indicating a broad interest in this chemical class for therapeutic development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction of a suitable hydrazine derivative with an appropriate carbonyl compound to form a pyrazole intermediate. This process can be facilitated by heating in a solvent such as ethanol or dimethylformamide.
  2. Cyclization to Form the Pyrimidine Structure: The pyrazole intermediate undergoes cyclization with a substituted urea or thiourea to create the pyrimidine ring. This reaction is usually conducted under acidic or basic conditions to promote the formation of the desired bicyclic structure.
  3. Methylthio Substitution: The introduction of methylthio groups can be achieved through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step is crucial for enhancing the biological activity of the compound.
  4. Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using reagents like sodium hydride and methyl iodide .

These synthetic routes are adaptable based on available starting materials and desired modifications.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is C₁₁H₁₃N₃O₁S₂. Its structure features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.
  • Substituents: Two methylthio groups at positions 4 and 6, and a methoxy group at position 3.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be explored through various chemical reactions:

  1. Phosphodiesterase Inhibition: The compound has been shown to inhibit phosphodiesterase enzymes, which are critical in regulating intracellular signaling pathways .
  2. Substitution Reactions: The presence of electron-donating groups like methoxy enhances nucleophilicity at specific sites on the molecule, allowing for further functionalization through electrophilic aromatic substitution.
  3. Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions, potentially altering biological activity .
Mechanism of Action

Process and Data

The mechanism of action for 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its role as a phosphodiesterase inhibitor. By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP) within cells, leading to enhanced signaling pathways associated with vasodilation and anti-inflammatory effects. This mechanism is particularly relevant in therapeutic applications related to cardiovascular diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 253.36 g/mol.
  • Melting Point: Specific melting points may vary based on purity but typically fall within a defined range for similar compounds.
  • Solubility: Generally soluble in polar organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature; thus, proper storage conditions are essential for maintaining integrity .
Applications

Scientific Uses

The potential applications of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine include:

  • Pharmaceutical Development: As an inhibitor of phosphodiesterase enzymes, it is being explored for use in treating cardiovascular diseases and other conditions where modulation of cAMP levels is beneficial.
  • Research Tool: In biochemical studies aimed at understanding cellular signaling pathways involving cyclic nucleotides.
  • Anticancer Agents: Investigated for potential applications in oncology due to its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Introduction to Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance as a Purine Bioisostere in Targeted Drug Design

The pyrazolo[3,4-d]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry due to its role as a purine bioisostere. This bicyclic heterocycle replicates the electronic distribution and hydrogen-bonding patterns of endogenous purines (adenine/guanine), enabling competitive binding at ATP-binding sites of kinases and other nucleotide-recognizing enzymes. The structural mimicry arises from:

  • Isosteric nitrogen placement: N1 and N2 correspond to purine's N9 and N3, conserving critical H-bond acceptor/donor profiles [1] [4].
  • Planar geometry: Facilitates π-stacking interactions within hydrophobic enzyme pockets, as confirmed by X-ray crystallography of protein-ligand complexes [8].
  • Tunable C3/C4/C6 positions: These sites permit steric and electronic modulation without disrupting core recognition elements [4] [6]. Computational studies verify that substitutions at C3/C4/C6 minimally perturb the scaffold's dihedral angle (<5° deviation from purine geometry), preserving binding competence while optimizing steric and electronic complementarity to target proteins [1] [6]. This adaptability underpins the scaffold's utility in targeting diverse oncological pathways, including receptor tyrosine kinases (EGFR), cell cycle regulators (CDK2), and metabolic enzymes (DHFR/TS) [1] [3] [8].

Table 1: Binding Affinity Comparison of Purine vs. Pyrazolo[3,4-d]Pyrimidine Derivatives

Target ProteinNatural Ligand (Kd, nM)Pyrazolo[3,4-d]pyrimidine DerivativeKd/IC₅₀ (nM)Key Interactions
EGFR KinaseATP (≈5,000)Compound 12b [8]16H-bonds with Met793, hydrophobic contact with Leu718
CDK2/Cyclin AATP (≈1,200)Compound 14 [3]57H-bond with Leu83, π-stacking with Phe80
DHFRDihydrofolate (≈10)Compound 6i [1]2,410*Hydrophobic interactions with Phe31, Val115

*IC₅₀ in nM; DHFR = Dihydrofolate reductase

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Derivatives in Oncology

The therapeutic application of pyrazolo[3,4-d]pyrimidines evolved from early antimetabolite prototypes to modern precision oncology agents. Key milestones include:

  • 1960s-1980s: Development of allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) as a xanthine oxidase inhibitor for gout management, validating the scaffold's biological relevance [4] [7].
  • 1990s: Discovery of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2, the first kinase inhibitors targeting Src family tyrosine kinases with IC₅₀ values of ~5-100 nM. These established structure-activity relationship (SAR) foundations for C3/C5/C7 modifications [7] [8].
  • 2000s-Present: Rational design of target-specific derivatives:
  • Antifolates (e.g., 6i [1]): Dual DHFR/TS inhibitors with broad-spectrum cytotoxicity (IC₅₀ = 2.41–8.88 µM against NSCLC, ovarian, prostate cancers).
  • EGFR Inhibitors (e.g., 12b [8]): Potent wild-type/mutant (T790M) EGFR blockers (IC₅₀ = 0.016 µM/0.236 µM) inducing apoptosis in NSCLC.
  • CDK2 Inhibitors (e.g., 14 [3]): Thioglycoside derivatives arresting HCT-116 cells at G2/M (IC₅₀ = 6–48 nM).

Table 2: Evolution of Key Pyrazolo[3,4-d]Pyrimidine Derivatives in Oncology

EraRepresentative CompoundPrimary TargetTherapeutic Advance
1960sAllopurinolXanthine OxidaseFirst clinical validation of scaffold
1990sPP1, PP2Src KinasesEstablished kinase inhibition SAR
2010sCompound 6i [1]DHFR/TSDual-enzyme inhibition; broad-spectrum cytotoxicity
2020sCompound 12b [8]EGFRT790MOvercame T790M-mediated resistance in NSCLC
2020sCompound 14 [3]CDK2/Cyclin A2Nanomolar potency; cell cycle arrest

Rationale for Functionalization at 3-, 4-, and 6-Positions for Enhanced Bioactivity

Strategic functionalization of the pyrazolo[3,4-d]pyrimidine core at C3, C4, and C6 directly modulates pharmacodynamic and pharmacokinetic properties:

  • C3 Position (e.g., methoxy in target compound):
  • Electronic modulation: Methoxy groups decrease ring basicity (pKa shift ≈0.5–1.0 units), enhancing membrane permeability [4].
  • Steric blockade: Shielding N2 from metabolic glucuronidation, improving metabolic stability [6].
  • Hydrogen-bond capacity: Oxygen lone pairs form water-bridged H-bonds in solvent-exposed enzyme regions, as observed in CDK2 docking studies [3].
  • C4 Position (e.g., methylthio in target compound):
  • Hydrophobicity enhancement: Methylthio (logP increase ≈0.8–1.2) anchors the scaffold in hydrophobic pockets (e.g., EGFR's L718/L844 residues) [8].
  • Metabolic stability: Thioethers resist hydrolytic cleavage better than esters/carbamates, reducing first-pass metabolism [1].
  • Coordinate bonding potential: Sulfur atoms participate in weak interactions with transition metals (e.g., Zn²⁺ in metalloproteinases) [4].
  • C6 Position (e.g., methylthio in target compound):
  • Conformational constraint: Bulky substituents enforce a coplanar orientation with the core, optimizing π-stacking with Phe residues (e.g., Phe827 in EGFR) [8].
  • Solubility-lipid balance: Methylthio groups (clogP ≈1.5–2.0) improve cellular uptake without compromising aqueous solubility [1].
  • Target selectivity: C6 modifications differentiate between homologous kinase ATP sites (e.g., EGFR vs. HER2 selectivity indices >10-fold) [8].

Table 3: SAR of Pyrazolo[3,4-d]Pyrimidine Substitutions and Biological Impact

PositionFunctional GroupEffect on PotencyEffect on SelectivityRepresentative Bioactive Compound
C3MethoxyModerate (IC₅₀ 2–5x vs H)Enhanced for CDK2 over CDK13-Methoxy derivatives [3] [6]
C3MethylHigh (IC₅₀ 5–10x vs H)Moderate (broad-spectrum)6i (C3-methyl) [1]
C4MethylthioHigh (IC₅₀ 3–8x vs OH)Significant (kinase vs non-kinase)12b (C4-methylthio) [8]
C4GlutamateVariable (target-dependent)High for folate enzymesClassical antifolates [1]
C6MethylthioVery high (IC₅₀ 10–20x vs Cl)Exceptional (e.g., EGFRT790M vs WT)Target compound (this review)
C6ArylModerate to highTunable via aryl substituentsPP1/PP2 [7]

The emergence of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine represents a strategic integration of these principles. The C3 methoxy group balances polarity and metabolic resistance, while dual C4/C6 methylthio groups create synergistic hydrophobic contacts in deep enzyme clefts, as evidenced in molecular dynamics simulations of TGFβ1R1 inhibitors [6]. This configuration overcomes limitations of early derivatives:

  • Replaces C4 glutamate (requiring polyglutamylation for retention) with non-metabolized thioether [1].
  • Avoids C6 hydroxyl groups prone to Phase II glucuronidation, reducing clearance [4].
  • Provides broader kinase selectivity versus C6-aryl analogs via attenuated π-stacking [8].

Properties

CAS Number

111375-42-9

Product Name

3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

3-methoxy-4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C8H10N4OS2

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C8H10N4OS2/c1-13-6-4-5(11-12-6)9-8(15-3)10-7(4)14-2/h1-3H3,(H,9,10,11,12)

InChI Key

VJJDXODIQZZKHS-UHFFFAOYSA-N

SMILES

COC1=NNC2=C1C(=NC(=N2)SC)SC

Canonical SMILES

COC1=NNC2=C1C(=NC(=N2)SC)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.